1-(2,5-Difluorophenyl)cyclopropanecarbonitrile
Description
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile is a cyclopropane derivative featuring a nitrile (-CN) group and a 2,5-difluorophenyl substituent. Its molecular formula is C₁₀H₇F₂N, with a molecular weight of 179.17 g/mol. The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine atoms, which are electron-withdrawing.
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
LMDJENJFGKZYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-difluorobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This is followed by a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products
Scientific Research Applications
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a potent compound for various biochemical studies .
Comparison with Similar Compounds
Structural and Electronic Differences
The substitution pattern on the aromatic ring significantly influences the compound’s properties. Below is a comparative analysis with key analogs:
1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile
- Substituents : 3,5-dimethylphenyl (electron-donating methyl groups).
- Molecular Formula : C₁₂H₁₃N.
- Molecular Weight : 171.24 g/mol.
- Lower polarity compared to fluorinated analogs, impacting solubility (storage recommended at 2–8°C) .
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid)
- Substituents : 2,4-dichlorophenyl (electron-withdrawing chlorine atoms).
- Molecular Formula: C₁₁H₉Cl₂NO₂.
- Molecular Weight : 274.10 g/mol.
- Key Differences :
Propiconazole and Etaconazole (Triazole Fungicides)
- Substituents : Chlorinated dioxolane rings and triazole moieties.
- Key Differences :
Physicochemical and Application-Based Comparison
Key Observations :
- Fluorine vs.
- Nitrile Functionality : The -CN group in the target compound may participate in hydrogen bonding or serve as a bioisostere for carbonyl groups, unlike the carboxylic acid in cyclanilide .
Biological Activity
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclopropane ring and a difluorophenyl group. The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound. Its chemical formula is .
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound may exert its effects through:
- Inhibition of Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The difluorophenyl group allows for effective binding to receptors, potentially modulating signaling pathways related to inflammation and cancer.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo.
- Anticancer Properties : Preliminary research suggests it may inhibit cancer cell proliferation in certain types of tumors.
Case Studies
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : Administered to mice with induced inflammation.
- Results : Significant reduction in pro-inflammatory cytokines was observed compared to control groups.
-
Anticancer Study :
- Objective : To assess the cytotoxicity against breast cancer cell lines.
- Method : MTT assay conducted on MCF-7 cells.
- Results : IC50 value determined at 15 µM, indicating moderate cytotoxicity.
Data Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Anti-inflammatory | Mice model with inflammation | Reduced cytokines by 40% |
| Anticancer (MCF-7 cells) | MTT assay | IC50 = 15 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile, and how can reaction conditions be optimized for higher yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclopropanation. A common approach involves reacting 2,5-difluorobenzyl chloride with cyclopropanecarbonitrile precursors in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) under reflux. Optimization includes adjusting reaction time (12–24 hours), temperature (80–100°C), and catalyst selection (e.g., palladium on carbon for hydrogenation steps) .
- Troubleshooting : Low yields may arise from incomplete cyclopropane ring formation. Employing high-purity starting materials and inert atmospheres (e.g., nitrogen) minimizes side reactions.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : , , and NMR to identify aromatic protons, cyclopropane carbons, and fluorine coupling patterns.
- IR Spectroscopy : Stretching vibrations for the nitrile group (~2240 cm) and C-F bonds (~1100–1250 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (expected m/z: ~191.07 for ) .
Q. What are the key physical properties critical for handling and storage?
- Critical Data :
- Melting Point : ~50–52°C (similar to analogs like 1-(4-Chlorophenyl)cyclopropanecarbonitrile) .
- Solubility : Limited solubility in water; miscible with acetonitrile, DMSO, and dichloromethane.
- Stability : Hygroscopic; store under anhydrous conditions at 2–8°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s reactivity and biological activity?
- Mechanistic Insights : The 2,5-difluorophenyl group introduces electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. Steric hindrance from the cyclopropane ring may reduce binding to bulky enzyme active sites. Comparative studies with 2,4-difluoro analogs show altered antimicrobial potency due to fluorine positioning .
- Biological Implications : Fluorine enhances metabolic stability and membrane permeability, making the compound a candidate for kinase inhibitor development .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Approach : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with targets like PD-L1 or bacterial enzymes. For example, nitrile group orientation affects hydrogen bonding with catalytic residues .
Q. What strategies resolve contradictions in reported biological activity data?
- Data Harmonization :
Validate assay conditions (e.g., cell line specificity, incubation time).
Assess compound purity via HPLC (>95% purity recommended).
Cross-reference cytotoxicity data with structural analogs (e.g., cyclobutane vs. cyclopropane derivatives) .
Q. How are enantiomeric purity challenges addressed in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
